REACTION_CXSMILES
|
OS(O)(=O)=O.[C:6]([OH:14])(=[O:13])[CH:7]1[CH:12]=[CH:11][CH2:10][CH:9]=[CH:8]1.[CH3:15]O>O>[CH3:15][O:13][C:6]([CH:7]1[CH:12]=[CH:11][CH2:10][CH:9]=[CH:8]1)=[O:14]
|
Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1C=CCC=C1)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction was heated
|
Type
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TEMPERATURE
|
Details
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to reflux in air for 1 h
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×50 ml)
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Type
|
WASH
|
Details
|
The combined ether layers were washed with 5% Na[HCO3] solution (50 ml) and saturated NaCl solution (50 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
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CUSTOM
|
Details
|
The ether was removed on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to leave a colourless oil which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1C=CCC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |